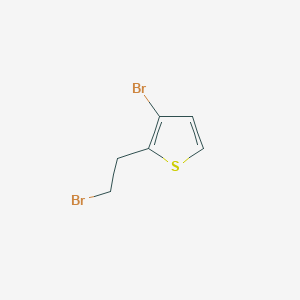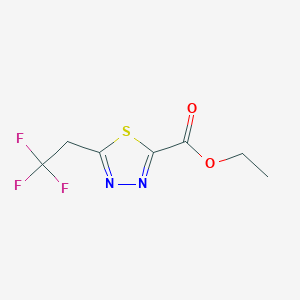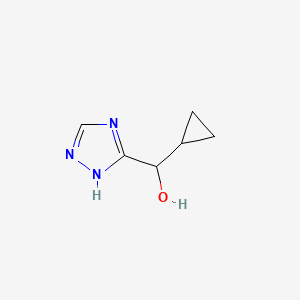![molecular formula C7H11FN2O B13223857 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol is a chemical compound with the molecular formula C7H11FN2O. It is a fluorinated derivative of propanol, containing a pyrrole ring and an amino group.
Méthodes De Préparation
The synthesis of 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol typically involves the reaction of a fluorinated alcohol with a pyrrole derivative. One common method involves the nucleophilic substitution of a fluorinated alcohol with a pyrrole amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium iodide or potassium tert-butoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-2-propanol: A simpler fluorinated alcohol with different chemical properties and applications.
3-Fluoro-1-propanol: Another fluorinated alcohol with distinct reactivity and uses.
Fluconazole: A fluorinated antifungal agent with a different chemical structure and therapeutic application.
The uniqueness of this compound lies in its combination of a fluorinated alcohol with a pyrrole ring and an amino group, which imparts specific chemical and biological properties .
Propriétés
Formule moléculaire |
C7H11FN2O |
|---|---|
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
1-fluoro-3-(pyrrol-1-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H11FN2O/c8-5-7(11)6-9-10-3-1-2-4-10/h1-4,7,9,11H,5-6H2 |
Clé InChI |
DHNYBORSBCMGEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)NCC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
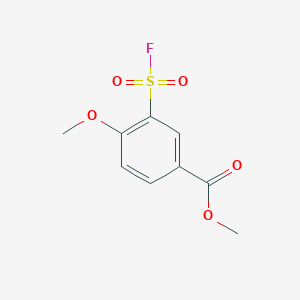
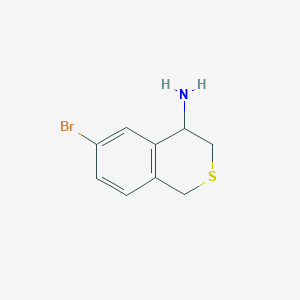
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
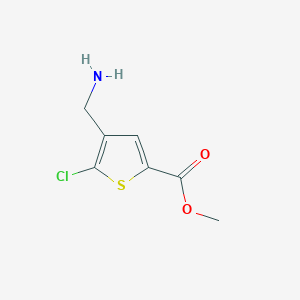
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
